molecular formula C26H28N2O3S B13441509 N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide

N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide

Cat. No.: B13441509
M. Wt: 448.6 g/mol
InChI Key: CYNJOLQNKYVWTO-UHFFFAOYSA-N
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide is an organic compound that belongs to the class of heterobicyclic compounds It is characterized by the presence of a thieno[3,2-b]pyrrole core, which is a fused bicyclic structure containing both thiophene and pyrrole rings

Preparation Methods

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thieno[3,2-b]pyrrole Core: This can be achieved through cyclization reactions involving thiophene and pyrrole derivatives under specific conditions.

    Introduction of the Phenylmethyl Group: This step involves the alkylation of the thieno[3,2-b]pyrrole core with a phenylmethyl halide in the presence of a base.

    Attachment of the 3,4-Diethoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction using 3,4-diethoxybenzoyl chloride.

    Formation of the Carboxamide Group: The final step involves the conversion of the acylated intermediate to the carboxamide using an appropriate amine and coupling reagent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings can be replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts specific to the type of reaction being performed. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide can be compared with other similar compounds, such as:

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: This compound has a similar structure but with methoxy groups instead of ethoxy groups.

    N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: This compound has additional methoxy groups on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thieno[3,2-b]pyrrole core, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H28N2O3S

Molecular Weight

448.6 g/mol

IUPAC Name

4-benzyl-N-[2-(3,4-diethoxyphenyl)ethyl]thieno[3,2-b]pyrrole-5-carboxamide

InChI

InChI=1S/C26H28N2O3S/c1-3-30-23-11-10-19(16-24(23)31-4-2)12-14-27-26(29)22-17-25-21(13-15-32-25)28(22)18-20-8-6-5-7-9-20/h5-11,13,15-17H,3-4,12,14,18H2,1-2H3,(H,27,29)

InChI Key

CYNJOLQNKYVWTO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(N2CC4=CC=CC=C4)C=CS3)OCC

Origin of Product

United States

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